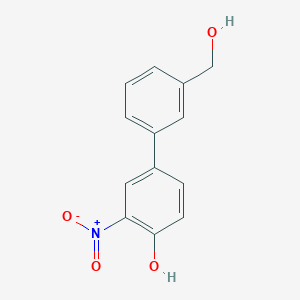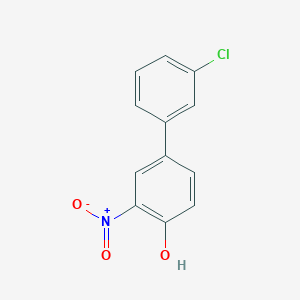
4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% (4-FMN-2-NP) is a nitrophenol compound that has been used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 188.09 g/mol and is soluble in water and organic solvents. 4-FMN-2-NP is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a fluorescent indicator in biological assays. It is also used to study the structure and function of proteins and other biomolecules, and in the development of new drug delivery systems.
Aplicaciones Científicas De Investigación
4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a fluorescent indicator in biological assays. It is also used to study the structure and function of proteins and other biomolecules, and in the development of new drug delivery systems. Additionally, 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% has been used in the development of fluorescent probes for imaging and tracking specific molecules in living cells.
Mecanismo De Acción
4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is a nitrophenol compound that has a unique mechanism of action. It is able to bind to proteins and other biomolecules through a process known as hydrogen bonding. This allows 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% to interact with target molecules and alter their structure and function. Additionally, 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is able to fluoresce when excited by ultraviolet light, which makes it a useful tool for imaging and tracking specific molecules in living cells.
Biochemical and Physiological Effects
4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a fluorescent indicator in biological assays. Additionally, 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% has been used in the development of fluorescent probes for imaging and tracking specific molecules in living cells. Due to its ability to bind to proteins and other biomolecules through a process known as hydrogen bonding, 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is able to interact with target molecules and alter their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% in lab experiments is its ability to fluoresce when excited by ultraviolet light. This makes it a useful tool for imaging and tracking specific molecules in living cells. Additionally, 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is a relatively stable compound, making it suitable for use in a variety of lab experiments. However, 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is a hazardous compound and should be handled with care. It is also important to note that 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is not approved for use in humans or animals.
Direcciones Futuras
The potential applications of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% are still being explored. Some of the potential future directions include:
• Development of new fluorescent probes for imaging and tracking specific molecules in living cells.
• Use of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% as a catalyst for organic reactions.
• Use of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% as a reagent in organic synthesis.
• Investigation of the biochemical and physiological effects of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95%.
• Development of new drug delivery systems using 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95%.
• Investigation of the structure and function of proteins and other biomolecules using 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95%.
• Development of new methods for the synthesis of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95%.
Métodos De Síntesis
The synthesis of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% is typically accomplished via a three-step process. In the first step, 2-fluoro-5-methylphenol is reacted with nitric acid to form a nitro derivative. The nitro derivative is then reacted with potassium hydroxide to form a potassium salt of 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95%. Finally, the potassium salt is treated with acid to yield 4-(2-Fluoro-5-methylphenyl)-2-nitrophenol, 95% as a solid.
Propiedades
IUPAC Name |
4-(2-fluoro-5-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-8-2-4-11(14)10(6-8)9-3-5-13(16)12(7-9)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVRALLLURFUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686239 |
Source


|
| Record name | 2'-Fluoro-5'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-91-5 |
Source


|
| Record name | 2'-Fluoro-5'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














